![molecular formula C13H10Cl2N2O2S B7763863 N'-[(1E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B7763863.png)
N'-[(1E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide is an organic compound with the molecular formula C₁₃H₁₀Cl₂N₂O₂S It is a derivative of benzenesulfonohydrazide, where the hydrazide group is bonded to a 2,4-dichlorobenzylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide can be synthesized through the condensation reaction between 2,4-dichlorobenzaldehyde and benzenesulfonohydrazide. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond between the aldehyde and the hydrazide group. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to various purification steps, including crystallization and drying, to obtain the final compound in a pure form.
化学反应分析
Types of Reactions
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
作用机制
The mechanism of action of N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
相似化合物的比较
N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide can be compared with other benzenesulfonohydrazide derivatives, such as:
- N’-(2,3-Dichlorobenzylidene)benzenesulfonohydrazide
- N’-(4-Chlorobenzylidene)benzenesulfonohydrazide
- N’-(2,4-Dimethylbenzylidene)benzenesulfonohydrazide
These compounds share similar structural features but differ in the substituents on the benzene ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity. N’-(2,4-Dichlorobenzylidene)benzenesulfonohydrazide is unique due to the presence of two chlorine atoms at the 2 and 4 positions, which can influence its electronic properties and interactions with molecular targets.
属性
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-11-7-6-10(13(15)8-11)9-16-17-20(18,19)12-4-2-1-3-5-12/h1-9,17H/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHCURFFVDKZPK-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, AldrichCPR](/img/structure/B7763784.png)
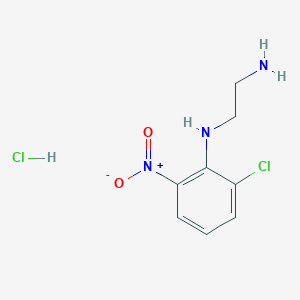

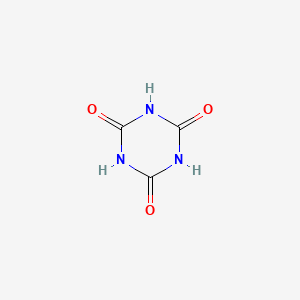
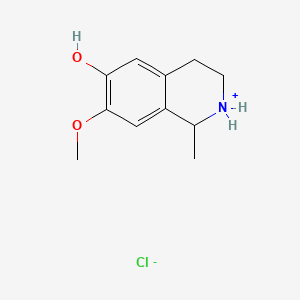

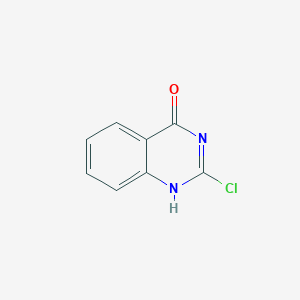

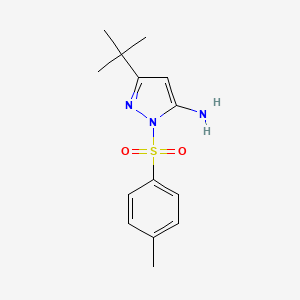

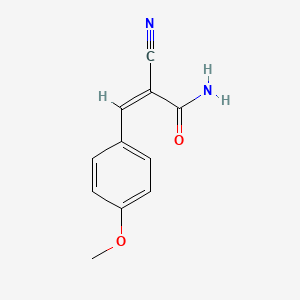
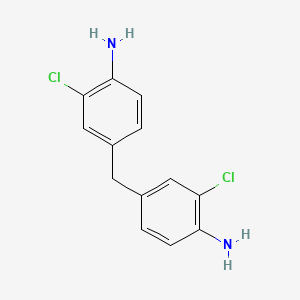
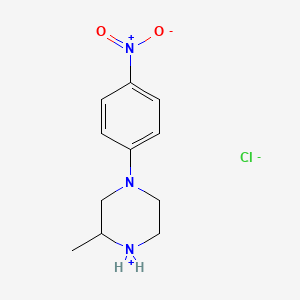
![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide;hydrochloride](/img/structure/B7763878.png)
